3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.:
Cat. No.: VC15740121
Molecular Formula: C9H6F6O2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F6O2 |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H |
| Standard InChI Key | SQVSLQMVQFMSSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol, reflects its two distinct fluorinated groups:
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A trifluoromethyl (-CF₃) group at the benzylic carbon adjacent to the hydroxyl group.
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A trifluoromethoxy (-OCF₃) group at the para position of the aromatic ring.
This dual substitution pattern creates a highly electron-deficient aromatic system, as evidenced by computational studies showing reduced electron density at the benzylic position compared to non-fluorinated analogs.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 260.13 g/mol |
| Boiling Point | Not reported |
| Water Solubility | Low (estimated <1 g/L) |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The compound’s low water solubility and high lipophilicity (LogP ~3.2) stem from its fluorine-rich structure, making it suitable for organic-phase reactions and lipid membrane penetration in biological systems.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves sequential trifluoromethylation steps:
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Trifluoromethoxy Introduction:
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Benzylic Trifluoromethylation:
Industrial-Scale Challenges
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Purification Difficulties: The compound’s high lipophilicity complicates crystallization, necessitating chromatographic separation.
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Enantiomeric Control: While the synthetic route produces a racemic mixture, resolution via chiral chromatography or enzymatic kinetic resolution remains costly at scale.
Reactivity and Chemical Transformations
Oxidation Behavior
Under mild oxidizing conditions (e.g., TEMPO/NaClO), the benzylic alcohol undergoes oxidation to form 3-(trifluoromethoxy)-alpha-(trifluoromethyl)acetophenone:
This ketone derivative serves as a key intermediate for further functionalization, including Grignard additions and reductive aminations.
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions:
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Reaction with amines (e.g., pyrrolidine) in DMF at 80°C yields amino-substituted derivatives (60–75% yield).
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Halogenation using NBS (N-bromosuccinimide) selectively brominates the ring ortho to the -OCF₃ group.
Radical Coupling Reactions
Recent advances leverage the compound’s ability to participate in photoredox-catalyzed C–C bond formations:
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Under blue LED irradiation with [Ir(ppy)₃] as a catalyst, cross-coupling with acrylates proceeds via a radical chain mechanism, achieving 55–70% yields .
Comparative Analysis with Structural Analogs
vs. (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol
| Property | 3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol | (R)-(-)-alpha-(CF₃)benzyl Alcohol |
|---|---|---|
| Molecular Weight | 260.13 g/mol | 176.14 g/mol |
| Fluorine Substituents | -CF₃ and -OCF₃ | -CF₃ only |
| Aromatic Reactivity | Higher electron deficiency | Moderate electron deficiency |
| Biological Applications | Antimicrobial agents | Chiral resolving agents |
The additional -OCF₃ group in the target compound enhances its electron-withdrawing effects, making it more reactive in NAS compared to the mono-trifluoromethyl analog.
vs. 3,4,5-Trifluorobenzyl Alcohol
| Property | 3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol | 3,4,5-Trifluorobenzyl Alcohol |
|---|---|---|
| Water Solubility | <1 g/L | 100 g/L |
| LogP | ~3.2 | ~1.8 |
| Synthetic Utility | Cross-coupling reactions | Solubilizing agent |
The trifluoromethoxy group drastically reduces water solubility compared to ring-fluorinated analogs, directing applications toward hydrophobic environments.
Biological and Industrial Applications
Pharmaceutical Intermediate
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Antiviral Prodrugs: The compound’s lipophilicity enhances blood-brain barrier penetration, making it valuable in neuractive antiviral agents.
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Kinase Inhibitors: Serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors, with derivatives showing IC₅₀ values <10 nM in preclinical studies.
Agrochemical Development
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Herbicidal Activity: Derivatives exhibit post-emergence herbicidal efficacy against Amaranthus retroflexus at 50 g/ha.
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Insect Growth Regulators: Modifications at the benzylic position disrupt chitin synthesis in lepidopteran pests.
Materials Science
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Fluoropolymer Additives: Incorporation into polymer backbones improves thermal stability (Tg increase by 40°C).
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Liquid Crystals: The -OCF₃ group enhances dielectric anisotropy in nematic phases for display technologies.
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